molecular formula C14H12N2O B3193024 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile CAS No. 675831-64-8

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile

Cat. No.: B3193024
CAS No.: 675831-64-8
M. Wt: 224.26 g/mol
InChI Key: PCCIEBVCPXEIFS-UHFFFAOYSA-N
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Description

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is an organic compound that features a unique structure combining an indole core with a cyclopentyl ketone and a nitrile group

Scientific Research Applications

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ketone intermediate. This can be achieved through the catalytic reaction of cyclopentane methyl formate and acetonitrile to produce 3-cyclopentyl-3-oxypropionitrile . The next step involves the formation of the indole core, which can be synthesized through a Fischer indole synthesis or other indole-forming reactions. Finally, the nitrile group is introduced through a substitution reaction, often using cyanide sources under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of flow microreactors for efficient and sustainable synthesis , as well as the development of stereoselective methods to ensure the desired configuration of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The indole core can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Primary amines.

    Substitution: Halogenated indoles or nitroindoles.

Mechanism of Action

The mechanism of action of 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-oxocyclopentyl)acetic acid: Shares the cyclopentyl ketone structure but lacks the indole core.

    Indole-5-carbonitrile: Contains the indole core and nitrile group but lacks the cyclopentyl ketone.

Uniqueness

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopentyl ketone, indole core, and nitrile group allows for diverse chemical transformations and interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCIEBVCPXEIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This compound was prepared in the same manner as for Intermediate 2, using 5-cyanoindole (4.26 g, 30 mmol) and 2-cyclopenten-1-one (2.95 g, 36 mmol) to give 5.5 g (82%) of the desired product: mp 136-138° C.; MS (ESI) m/z 224 [M]+.
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

2-Cyclopenten-1-one (4.1 g, 4.2 mL, 50 mMol) was added to a stirred solution of 5-cyanoindole (1.42 g, 10 mMol) and ytterbium triflate hexahydrate (124 mg, 0.2 mMol) in acetonitrile (15 mL). After stirring at room temperature for 7d, the reaction was concentrated to an oil and diluted with ether. The red oily mixture was filtered through celite and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (35 g) using a gradient of 20–35% ethyl acetate in hexane. Pure product fractions were concentrated and dried under high vacuum to give 3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile (1.55 g, 69%). 1H NMR (500 MHz, CDCl3) δ 8.41 (1 H, bs), 7.99 (1 H, s), 7.45 (2 H, m), 7.12 (1 H, dd, J=2.44, 0.92 Hz), 3.72 (1 H, m), 2.77 (1 H, dd, J=7.63, 18.31 Hz), 2.56 (1 H, m), 2.40 (3 H, m), 2.10 (1 H, m). MS m/e 223.2 (M−H)+. Anal. calcd. for C14H12N2O: C, 74.98; H, 5.39; N, 12.49. Found: C, 74.75; H, 5.50; N, 12.23.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ytterbium triflate hexahydrate
Quantity
124 mg
Type
catalyst
Reaction Step One
[Compound]
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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